molecular formula C15H16N2O3 B045981 alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide CAS No. 124421-25-6

alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide

Cat. No. B045981
M. Wt: 272.3 g/mol
InChI Key: XYLRIGXYOVSAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide, also known as ABFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABFA is a derivative of furan-2-carboxylic acid and has been found to exhibit various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the growth and proliferation of cancer cells. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been found to be overexpressed in various types of cancer, making them a potential target for cancer therapy.

Biochemical And Physiological Effects

Alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and antibacterial properties, alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to have anti-inflammatory and analgesic effects. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been found to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide. One area of research could focus on the development of new derivatives of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide with improved solubility and potency. Another area of research could focus on the development of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide-based therapeutics for the treatment of cancer and other diseases. Additionally, research could focus on the elucidation of the mechanism of action of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide and its effects on various biochemical and physiological pathways.

Synthesis Methods

The synthesis of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide involves the reaction of furan-2-carboxylic acid with N-benzylacetamide in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction results in the formation of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide as a white crystalline solid.

Scientific Research Applications

Alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to have potential applications in various scientific research areas such as medicinal chemistry, drug discovery, and cancer research. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

124421-25-6

Product Name

alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

2-acetamido-N-benzyl-2-(furan-2-yl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-11(18)17-14(13-8-5-9-20-13)15(19)16-10-12-6-3-2-4-7-12/h2-9,14H,10H2,1H3,(H,16,19)(H,17,18)

InChI Key

XYLRIGXYOVSAOB-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=CC=C2

synonyms

AcNH-BFA
alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide, (R)-isomer
alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide, (S)-isome

Origin of Product

United States

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